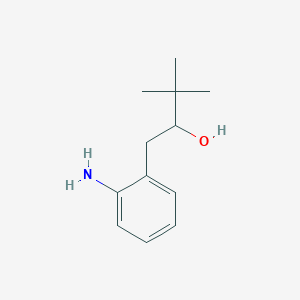
7-methyl-2-Quinolinecarboxamide
Übersicht
Beschreibung
7-methyl-2-Quinolinecarboxamide is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the amide group in this compound enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-Quinolinecarboxamide typically involves the amidation of 7-Methylquinoline-2-carboxylic acid. This can be achieved through several methods:
Catalytic Amidation: Catalysts such as transition metals can be used to facilitate the amidation reaction under milder conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-methyl-2-Quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce 7-Methylquinoline-2-carboxylic acid amine.
Wissenschaftliche Forschungsanwendungen
7-methyl-2-Quinolinecarboxamide has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-methyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline: This compound is structurally similar but lacks the carboxylic acid amide group.
2-Styrylquinoline-4-carboxylic Acid: This derivative has a styryl group in place of the methyl group and exhibits different biological activities.
Uniqueness: 7-methyl-2-Quinolinecarboxamide is unique due to the presence of both the methyl group and the carboxylic acid amide group, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
7-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-4-5-9(11(12)14)13-10(8)6-7/h2-6H,1H3,(H2,12,14) |
InChI-Schlüssel |
GDFQJMOYWRDKQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-methyl-N-[(3,4-dichlorophenyl)acetyl]glycine](/img/structure/B8427766.png)



